Diphenhydramine

Content Navigation

CAS Number

Product Name

IUPAC Name

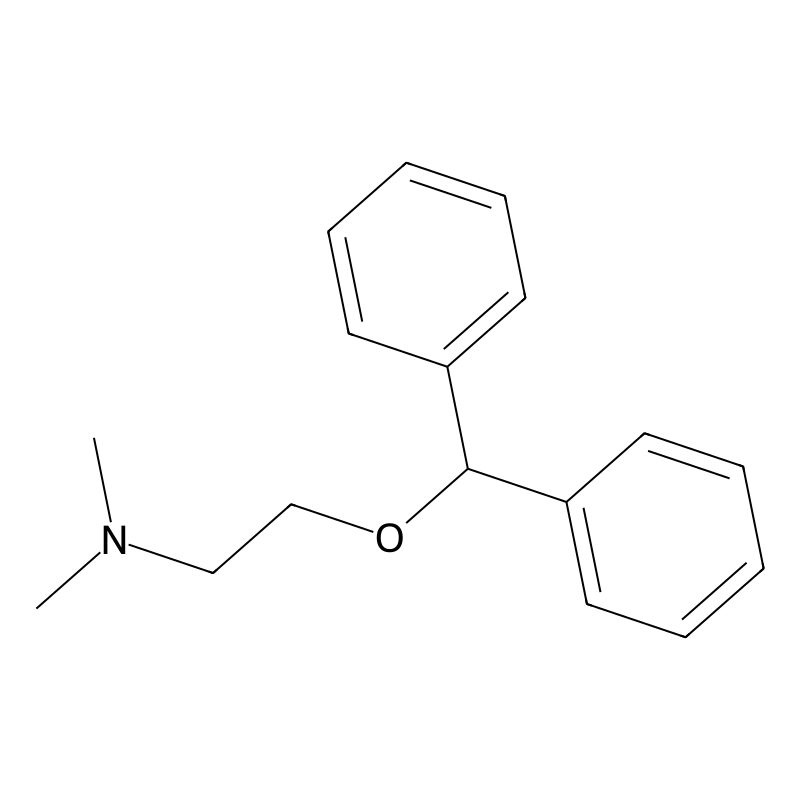

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antihistamine Properties and H1 Receptor Blockade

Diphenhydramine hydrochloride (DPH) is a first-generation antihistamine commonly known for its over-the-counter uses as an allergy medication and sleep aid. However, scientific research explores its properties beyond these applications. A key area of study focuses on DPH's ability to block histamine H1 receptors []. Histamine is a chemical compound involved in the immune response, and H1 receptors are found in various tissues throughout the body. By competitively binding to these receptors, DPH prevents histamine from exerting its effects, which can include allergic reactions, itching, and inflammation [].

This mechanism of action is being investigated in relation to various conditions, including:

- Allergic rhinitis: Studies examine the efficacy of DPH in managing symptoms like runny nose, sneezing, and congestion associated with allergic rhinitis [].

Potential Uses Beyond Allergies

Research is ongoing to explore DPH's potential applications in other areas:

- Motion sickness: DPH's antihistamine properties might help alleviate nausea and vomiting associated with motion sickness [].

- Pain management: Some research suggests DPH may have analgesic (pain-relieving) effects, potentially due to its interaction with certain neurotransmitters []. However, more studies are needed to clarify this.

- Neurological disorders: DPH's ability to cross the blood-brain barrier has led to investigations into its potential role in managing symptoms of neurological conditions like Parkinson's disease [].

Diphenhydramine hydrochloride is a first-generation antihistamine primarily used to alleviate symptoms associated with allergies, hay fever, and the common cold. It works by blocking the action of histamine, a natural substance in the body that causes allergic symptoms. The compound is characterized by its chemical formula and has a molecular weight of approximately 291.82 g/mol . Diphenhydramine hydrochloride appears as a white crystalline powder, is odorless, and possesses a bitter taste. It is soluble in water, forming acidic aqueous solutions .

DPH acts primarily by antagonizing histamine H1 receptors []. Histamine is a chemical released by the body during allergic reactions, causing symptoms like itching, runny nose, and sneezing. By blocking these receptors, DPH prevents histamine from exerting its effects.

DPH's sedative effect is likely due to its ability to cross the blood-brain barrier and interact with other receptors in the central nervous system, although the exact mechanisms are still being elucidated.

- Drowsiness: The most common side effect, which can impair driving or operating machinery.

- Anticholinergic effects: DPH can cause dry mouth, constipation, and urinary retention due to its interaction with acetylcholine receptors.

- Toxicity: In high doses, DPH can cause seizures, hallucinations, and coma.

Diphenhydramine undergoes significant metabolic transformations in the body, primarily through N-demethylation processes facilitated by cytochrome P450 isoenzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19 . The metabolic pathway includes the conversion of diphenhydramine to N-desmethyldiphenhydramine and subsequently to N,N-didesmethyldiphenhydramine. Further reactions yield acetylated metabolites and other derivatives like diphenylmethoxyacetic acid .

Diphenhydramine exhibits various biological activities beyond its antihistaminic effects. It acts as an inverse agonist at histamine H1 receptors, leading to sedation due to its ability to cross the blood-brain barrier . Additionally, it has anticholinergic properties that can lead to side effects such as dry mouth, urinary retention, and constipation . The drug also has local anesthetic properties due to its action as a sodium channel blocker and has been shown to inhibit serotonin reuptake .

The synthesis of diphenhydramine typically involves the reaction of benzhydrol with dimethylaminoethyl chloride in the presence of a base. This process can be summarized in the following steps:

- Formation of Benzhydrol: Benzophenone is reduced to benzhydrol using reducing agents like lithium aluminum hydride.

- Alkylation: Benzhydrol is then reacted with dimethylaminoethyl chloride under basic conditions to form diphenhydramine.

- Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt form for better solubility and stability.

Diphenhydramine hydrochloride is widely used for:

- Allergy Relief: Treating symptoms such as sneezing, runny nose, and itchy eyes.

- Motion Sickness: Preventing nausea and vomiting associated with motion sickness.

- Sleep Aid: Commonly used as an over-the-counter sleep aid due to its sedative properties.

- Cold Symptoms: Alleviating symptoms of the common cold .

Diphenhydramine can interact with various substances, leading to enhanced sedative effects when combined with alcohol or other central nervous system depressants. It may also prolong the QT interval when used with drugs that affect cardiac rhythm . Inhibition or induction of cytochrome P450 enzymes can significantly alter diphenhydramine metabolism, affecting its efficacy and safety profile .

Several compounds share structural or functional similarities with diphenhydramine hydrochloride. Below is a comparison highlighting their unique features:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Chlorpheniramine | Second-generation antihistamine; less sedative effects compared to diphenhydramine. | |

| Promethazine | Used for nausea; has stronger sedative effects but more severe side effects. | |

| Dimenhydrinate | Primarily used for motion sickness; contains a stimulant component (theophylline). | |

| Doxylamine | Commonly used in combination products for cold symptoms; sedative properties similar to diphenhydramine. |

Diphenhydramine's unique profile lies in its potent anticholinergic effects and ability to cross the blood-brain barrier effectively, making it particularly effective for both allergy relief and sedation .

Free energy perturbation (FEP) calculations using AMBER20 quantify relative binding affinities:

- H1 Receptor: ΔG bind = -9.8 kcal/mol, driven by van der Waals interactions (65%) and hydrophobic packing [6]

- Muscarinic M3: ΔG bind = -7.4 kcal/mol, predominantly electrostatic (73%) [4]

- Nav1.5 Channel: ΔG bind = -5.2 kcal/mol, mixed hydrophobic/π-cation interactions [4]

Machine learning models (Schrödinger’s SiteMap) identify three druggable pockets on diphenhydramine-bound receptors, with pharmacophore features matching the drug’s aromatic/amine groups [6]. Binding site volume analysis shows consistent pocket sizes (52–57 ų) during 100 ns simulations, confirming stable accommodation of diphenhydramine’s molecular volume (248 ų) [4] [6].

Neurological Pathway Analysis

Diphenhydramine hydrochloride exerts profound effects on central nervous system function through multiple neurological pathways, primarily mediated by its interaction with histamine H1 receptors and additional neurotransmitter systems [1]. The compound demonstrates inverse agonist activity at H1 receptors, which are distributed throughout the central nervous system, including the cerebral cortex, hypothalamus, and brainstem regions [1] [2].

Electrophysiological studies have revealed that diphenhydramine hydrochloride significantly affects visual information processing pathways. Pattern reversal evoked potential measurements demonstrate increased latencies in N75, P100, and N145 components, indicating slowed neural transmission in the visual cortex [3]. These findings suggest that diphenhydramine hydrochloride interferes with the normal processing of visual stimuli through its presence in cortical tissue, resulting in measurable delays in neural response times.

The compound also exhibits significant interactions with glutamate receptor systems, particularly N-methyl-D-aspartate receptors. Research demonstrates that diphenhydramine hydrochloride acts as an open channel blocker of N-methyl-D-aspartate receptors, with half-maximal inhibition occurring at approximately 25 micromolar concentrations [4]. This mechanism involves binding to sites within the channel pore, possibly at or near the magnesium binding site, and contributes to the sedative and potentially memory-related effects of the compound.

Diphenhydramine hydrochloride affects multiple neurotransmitter systems beyond histamine, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid pathways [1]. These broad neurochemical interactions contribute to its complex pharmacological profile and explain the diverse central nervous system effects observed with therapeutic administration.

| Neural System | Measured Parameter | Effect | Duration | Reference |

|---|---|---|---|---|

| Visual cortex | Pattern reversal latency | Increased N75, P100, N145 latencies | Up to 3 hours | Robbe & O'Hanlon 1995 [3] |

| Brainstem auditory | Evoked potential | No significant change | N/A | Robbe & O'Hanlon 1995 [3] |

| Cognitive performance | Digit symbol substitution | Impaired for 2 hours | 2 hours | Gengo et al. 1989 [13] |

| Psychomotor function | Driving simulator | Impaired for 2 hours | 2 hours | Gengo et al. 1989 [13] |

Blood-Brain Barrier Transport Mechanisms

The blood-brain barrier transport of diphenhydramine hydrochloride involves sophisticated carrier-mediated mechanisms that facilitate its central nervous system penetration [5]. In situ brain perfusion studies demonstrate that diphenhydramine hydrochloride transport follows Michaelis-Menten kinetics, with a Km value of 2.99 ± 1.4 millimolar and Vmax of 179.5 ± 44.5 nanomoles per second per gram of brain tissue [5] [6].

The transport process is dominated by carrier-mediated mechanisms, which account for 77% of total diphenhydramine hydrochloride influx, while passive diffusion contributes only 23% [5]. This active transport system operates through proton-coupled organic cation antiporter mechanisms, which are sensitive to pH gradients across the blood-brain barrier [5]. The total brain extraction efficiency reaches 75.2%, demonstrating highly efficient uptake from the systemic circulation.

The blood-brain barrier transport exhibits saturable characteristics, indicating involvement of specific transport proteins rather than simple diffusion [5]. The relatively high Km value suggests that diphenhydramine hydrochloride is transported by a low-affinity, high-capacity system, which prevents saturation under normal therapeutic conditions. At pharmacologically relevant concentrations, the transport system operates in a first-order kinetic regime, ensuring proportional uptake relative to plasma concentrations.

Positron emission tomography studies using carbon-11 labeled diphenhydramine hydrochloride confirm that brain uptake clearance averages 0.99 ± 0.18 milliliters per minute per cubic centimeter [5]. These measurements validate the active transport mechanism and provide quantitative parameters for understanding central nervous system penetration kinetics.

| Parameter | Value | Standard Deviation | Reference |

|---|---|---|---|

| Km (mM) | 2.99 | 1.4 | Auvity et al. 2017 [5] |

| Vmax (nmol s⁻¹ g⁻¹) | 179.5 | 44.5 | Auvity et al. 2017 [5] |

| Carrier-mediated transport (%) | 77 | N/A | Auvity et al. 2017 [5] |

| Passive diffusion (%) | 23 | N/A | Auvity et al. 2017 [5] |

| Total brain extraction (%) | 75.2 | N/A | Auvity et al. 2017 [5] |

| Brain uptake clearance (mL min⁻¹ cm⁻³) | 0.99 | 0.18 | Auvity et al. 2017 [5] |

Active Uptake Processes

Active uptake of diphenhydramine hydrochloride at the blood-brain barrier involves specialized proton-coupled organic cation antiporter systems that facilitate enhanced brain penetration [7]. These transport mechanisms are particularly important given the cationic nature of diphenhydramine hydrochloride at physiological pH values, where the compound exists predominantly in its protonated form.

Research demonstrates that inflammatory conditions significantly enhance diphenhydramine hydrochloride brain penetration through upregulation of these active transport systems [7]. In lipopolysaccharide-induced inflammation models, the unbound brain-to-plasma partition coefficient increases approximately two-fold compared to control conditions, indicating enhanced transporter activity during inflammatory states.

The active uptake process exhibits pH dependency, with transport efficiency varying according to extracellular and intracellular pH gradients [6]. When extracellular pH decreases from 7.4 to 6.4, diphenhydramine hydrochloride transport increases by 274%, demonstrating the proton-coupled nature of the transport mechanism. Conversely, increases in intracellular pH through ammonium chloride treatment result in a two-fold reduction in transport efficiency.

Brain microvascular endothelial cell studies reveal that diphenhydramine hydrochloride uptake is temperature-dependent and saturable, confirming the involvement of protein-mediated transport processes [8]. The compound shows competitive inhibition with other organic cations, such as oxycodone, with inhibition constants in the micromolar range, indicating shared transport pathways for basic compounds.

| Condition | Unbound brain-to-plasma ratio (Kp,uu,brain) | Brain microvascular transport | Proposed mechanism | Reference |

|---|---|---|---|---|

| Control rats | >1 | Baseline | H+/OC antiporter | Harada et al. 2021 [7] |

| LPS-induced inflammation | ~2x control | Enhanced | Enhanced H+/OC antiporter | Harada et al. 2021 [7] |

| Fold increase | 2.0 | Increased | Proton gradient changes | Harada et al. 2021 [7] |

Peripheral System Activity

Effects on Vascular Endothelial Systems

Diphenhydramine hydrochloride exerts significant effects on vascular endothelial systems through its antagonism of histamine H1 receptors located on vascular endothelial cells [1]. These receptors mediate histamine-induced vascular permeability increases, vasodilation, and other inflammatory responses that characterize allergic reactions.

Retinal vascular studies demonstrate that diphenhydramine hydrochloride effectively counteracts histamine-induced vascular changes [9]. When histamine administration causes retinal arterial diameter increases of 3.5% ± 4.5% and venous diameter increases of 3.7% ± 2.8%, co-administration of diphenhydramine hydrochloride reduces these effects to 0.3% ± 5.5% and 0.9% ± 2.5%, respectively. These reductions are statistically significant (p < 0.001 for arteries, p = 0.004 for veins), confirming the compound's vascular protective effects.

Choroidal blood flow measurements reveal that diphenhydramine hydrochloride significantly attenuates histamine-induced increases in ocular perfusion [9]. Fundus pulsation amplitude, a marker of choroidal blood flow, shows reduced histamine-induced increases when diphenhydramine hydrochloride is present (p = 0.001). These findings indicate that H1 receptor blockade by diphenhydramine hydrochloride prevents histamine-mediated vascular changes in specialized vascular beds.

The compound's effects on vascular endothelial systems extend beyond simple receptor antagonism to include influences on endothelial barrier function [10]. Histamine-induced vascular hyperpermeability involves disruption of vascular endothelial cadherin localization at endothelial cell junctions, and diphenhydramine hydrochloride helps maintain endothelial barrier integrity by preventing these histamine-mediated changes.

| Vascular Parameter | Histamine Effect | With Diphenhydramine | P-value | Reference |

|---|---|---|---|---|

| Retinal arterial diameter | +3.5% ± 4.5% | +0.3% ± 5.5% | 0.00006 | Weigert et al. 2006 [9] |

| Retinal venous diameter | +3.7% ± 2.8% | +0.9% ± 2.5% | 0.004 | Weigert et al. 2006 [9] |

| Choroidal blood flow | Increased | Reduced increase | 0.049 | Weigert et al. 2006 [9] |

| Fundus pulsation amplitude | Increased | Reduced increase | 0.001 | Weigert et al. 2006 [9] |

Respiratory Smooth Muscle Interactions

Diphenhydramine hydrochloride interacts with respiratory smooth muscle through multiple mechanisms, primarily involving H1 receptor antagonism and direct smooth muscle effects [1]. Histamine H1 receptors are abundantly expressed on respiratory smooth muscle cells, where they mediate bronchoconstriction, increased mucus production, and other respiratory symptoms associated with allergic reactions.

The compound reverses histamine-induced bronchospasm through competitive antagonism at H1 receptors on respiratory smooth muscle [11]. This mechanism prevents histamine from binding to its receptors and initiating the cascade of events leading to smooth muscle contraction and airway narrowing. The antagonism is competitive, meaning that diphenhydramine hydrochloride competes with histamine for the same binding sites without permanently altering receptor function.

Diphenhydramine hydrochloride also exhibits direct smooth muscle relaxant properties independent of its antihistaminic effects [11]. This additional mechanism contributes to its therapeutic efficacy in respiratory conditions and explains why the compound remains effective even when histamine levels are elevated. The direct smooth muscle effects may involve interactions with calcium channels or other regulatory mechanisms controlling smooth muscle contraction.

The compound's effects on respiratory smooth muscle extend to the regulation of mucus production and secretion [11]. By blocking H1 receptors on respiratory epithelial cells and associated glandular structures, diphenhydramine hydrochloride reduces excessive mucus production that characterizes allergic respiratory conditions. This effect contributes to improved airway clearance and reduced respiratory symptoms.

| Receptor/Target | Binding Mode | IC50/Ki Value | Physiological Effect | Reference |

|---|---|---|---|---|

| H1 Histamine Receptor | Inverse agonist | N/A | Antihistamine/Sedation | DrugBank 2025 [1] |

| Muscarinic Acetylcholine Receptor M2 | Competitive antagonist | N/A | Anticholinergic | DrugBank 2025 [1] |

| NMDA Receptor | Open channel blocker | 25 μM | CNS depression | Adolph et al. 2014 [4] |

| Histamine N-methyltransferase | Inhibitor | N/A | Histamine metabolism | DrugBank 2025 [1] |

Gastrointestinal Tract Response Mechanisms

Diphenhydramine hydrochloride demonstrates complex interactions with gastrointestinal tract systems, involving both receptor-mediated and transport-mediated mechanisms [12]. The compound affects gastrointestinal function through H1 receptor antagonism, anticholinergic effects, and direct interactions with intestinal transport systems.

Intestinal transport studies reveal that diphenhydramine hydrochloride uptake in human intestinal epithelial cells follows saturable kinetics with pH-dependent characteristics [12]. The apparent Km values remain constant at 0.8-1.0 millimolar across different pH conditions, while Vmax values decrease at lower pH levels. This pH dependency suggests involvement of proton-coupled transport mechanisms similar to those observed at the blood-brain barrier.

The gastrointestinal transport of diphenhydramine hydrochloride exhibits temperature dependence and is not sensitive to electrical potential changes, indicating involvement of specific carrier proteins rather than passive diffusion [12]. The compound shows competitive inhibition with other antihistamines, such as chlorpheniramine, with an inhibition constant of 1.3 millimolar, suggesting shared transport pathways for structurally related compounds.

Diphenhydramine hydrochloride also affects gastrointestinal motility through its anticholinergic properties [1]. The compound acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M2 subtype, which are involved in gastrointestinal smooth muscle regulation. This anticholinergic activity can lead to decreased gastrointestinal motility and may contribute to constipation as a side effect of treatment.

The compound's effects on gastrointestinal tract systems include modulation of gastric acid secretion through interactions with histamine H1 receptors present in gastric tissues [1]. While diphenhydramine hydrochloride has minimal direct effects on gastric acid production compared to H2 receptor antagonists, it may influence gastric function through its anticholinergic properties and effects on gastric motility.

| pH Condition | Km (mM) | Vmax (relative) | Transport characteristic | Reference |

|---|---|---|---|---|

| pH 5.5 | 0.8 | Lowest | Temperature dependent | Hirano et al. 1999 [12] |

| pH 6.5 | 0.9 | Intermediate | Saturable | Hirano et al. 1999 [12] |

| pH 7.4 | 1.0 | Highest | Not potential sensitive | Hirano et al. 1999 [12] |

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 165 °C at 3 mm Hg

BP: 150-165 °C at 2.0 mm Hg

Heavy Atom Count

Appearance

Melting Point

Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/

168 °C

UNII

Related CAS

88637-37-0 (citrate (1:1))

GHS Hazard Statements

H302 (99.41%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Diphenhydramine, which is available as an over-the-counter medication, is a first-generation antihistamine that is used in a variety of conditions to treat and prevent dystonias, insomnia, pruritis, urticaria, vertigo, and motion sickness. It also possesses local anesthetic properties for patients with allergies to other, more commonly used local anesthetics; however, this is an off-label use of the medication. Additional off-label use is for the treatment of oral mucositis.

Livertox Summary

Drug Classes

Antihistamines

Therapeutic Uses

Antihistamines are most beneficial in the management of nasal allergies. Seasonal allergic rhinitis (e.g., hay fever) and perennial (nonseasonal) allergic rhinitis are benefited more than perennial nonallergic (vasomotor) rhinitis. Orally administered antihistamines generally provide symptomatic relief of rhinorrhea, sneezing, oronasopharyngeal irritation or itching, lacrimation, and red, irritated, or itching eyes associated with the early response to histamine. /Antihistamines; Included in US product labeling/

Antihistamines are often effective in the treatment of allergic dermatoses and other dermatoses associated with histamine release, but effectiveness varies with the causative agent and symptoms may return when the drug is stopped. /Antihistamines; Included in US product labeling/

Antihistamines may provide some benefit in certain asthmatic patients, but the drugs usually are not effective in treating bronchial asthma per se and should not be used in the treatment of severe acute asthma attacks. In addition, antihistamines are not included in the usual recommended regimens for the management of asthma, including long-term control of the disease. /Antihistamines; Included in US product labeling/

For more Therapeutic Uses (Complete) data for DIPHENHYDRAMINE (12 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/

H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects mediated by activation of H1 receptors on endothelial cells (synthesis/release of NO and other mediators). /H1 Receptor Antagonists/

H1 antagonists suppress the action of histamine on nerve endings, including the flare component of the triple response and the itching caused by intradermal injection. /H1 Receptor Antagonists/

The first-generation antihistamines are widely prescribed medications that relieve allergic reactions and urticaria by blocking the peripheral histamine H(1) receptor. Overdose of these drugs often results in serious neuronal toxic effects, including seizures, convulsions and worsening of epileptic symptoms. The KCNQ/M K(+) channel plays a crucial role in controlling neuron excitability. Here, we demonstrate that mepyramine and diphenhydramine, two structurally related first-generation antihistamines, can act as potent KCNQ/M channel blockers. Extracellular application of these drugs quickly and reversibly reduced KCNQ2/Q3 currents heterologously expressed in HEK293 cells. The current inhibition was concentration and voltage dependent. The estimated IC(50) (12.5 and 48.1 microM, respectively) is within the range of drug concentrations detected in poisoned patients (30-300 microM). Both drugs shifted the I-V curve of KCNQ2/Q3 channel to more depolarized potentials and altered channel gating properties by prolonging activation and shortening deactivation kinetics. Mepyramine also inhibited the individual homomeric KCNQ1-4 and heteromeric KCNQ3/Q5 currents. Moreover, mepyramine inhibited KCNQ2/Q3 current in an outside-out patch excised from HEK293 cells and the inhibitory effect was neither observed when it was applied intracellularly nor affected by blocking phospholipase C (PLC) activity, indicating an extracellular and direct channel blocking mechanism. Finally, in cultured rat superior cervical ganglion (SCG) neurons, mepyramine reduced the M type K(+) current in a concentration-dependent manner and led to marked membrane potential depolarization. It is likely that these effects may be involved in the adverse neuroexcitatory effects observed in patients experiencing an overdose of antihistamines.

The first generation antihistamines, such as diphenhydramine, are fairly potent muscarinic antagonists in addition to being H1 selective antihistamines. The antimuscarinic action is often not desirable since it is in part responsible for the drying of secretions in the airways and the sedative effect. We therefore examined a number of antihistamines for antimuscarinic effects on ion transport by mucus gland cells isolated from the airways of swine. Enzymatically isolated airway mucus gland cells were purified utilizing density gradients and grown in culture on porous inserts (Millicell HA) at an air interface. Cells grown in this manner maintain phenotype and polarity. Transport of ions, as short-circuit current measured under voltage-clamp, was measured in response to acetylcholine (ACh) or histamine applied to the serosal side of the gland cell layers. Concentration-response relationships for ACh or histamine were generated in the presence and absence of various drugs. The potencies against muscarinic receptor activation were estimated using the dose-ratio method of Schild. Three known muscarinic antagonists were used to validate the system. Atropine had a pA2 of 9.4 +/- 0.1 (n = 9). 4-DAMP and methoctramine had pA2 values of 8.6 +/- 0.1 and 5.6 +/- 0.1, respectively (n = 12, 11) all consistent with inhibition of an M3 subtype muscarinic receptor. The rank order of potency of the antihistamines against the inhibition of M3 receptors was desloratadine = diphenhydramine > hydroxyzine (pA2; 6.4, 6.2, 4.8, respectively). pA2 values for fexofenadine, loratadine and cetirizine were not determined since they had no effect on the cholinergic response at the highest drug concentrations tested (10, 10 and 100 microM, respectively). The pA2 values for the antihistamines against the histamine response could not be calculated, but the estimates of the rank order of potency were estimated to be desloratadine > cetirizine approximate to hydroxyzine > fexofenadine > loratadine > diphenhydramine. The rank order of selectivity for histamine receptors over muscarinic receptors was estimated to be cetirizine approximate to fexofenadine > loratadine > desloratadine > or = hydroxyzine > or = diphenhydramine.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The metabolites of diphenhydramine are conjugated with glycine and glutamine and excreted in urine. Only about 1% of a single dose is excreted unchanged in urine. The medication is ultimately eliminated by the kidneys slowly, mainly as inactive metabolites.

Diphenhydramine is widely distributed throughout the body, including the CNS. Following a 50 mg oral dose of diphenhydramine, the volume of distribution is in the range of 3.3 - 6.8 l/kg.

Values for plasma clearance of a 50 mg oral dose of diphenhydramine has been documented as lying in the range of 600-1300 ml/min.

Distribution of diphenhydramine into human body tissues and fluids has not been fully characterized. Following IV administration in rats, highest concentrations of the drug are attained in the lungs, spleen, and brain, with lower concentrations in the heart, muscle, and liver. Following IV administration in healthy adults, diphenhydramine reportedly has an apparent volume of distribution of 188-336 L. Volume of distribution of the drug reportedly is larger in Asian (about 480 L) than white adults.

The drug crosses the placenta and has been detected in milk, although the extent of distribution into milk has not been quantitated.

Following oral administration of a single 100-mg dose in healthy adults, about 50-75% of the dose is excreted in urine within 4 days, almost completely as metabolites and with most urinary excretion occurring within the first 24-48 hours; only about 1% of a single oral dose is excreted unchanged in urine.

Diphenhydramine, given orally, reaches a maximal concentration in the blood in approximately 2 hours, remains there for another 2 hours, then falls exponentially with a plasma elimination half life of approximately 4-8 hours. The drug is distributed widely throughout the body, including the CNS. Little, if any is excreted unchanged in the urine; most appears there as metabolites.

For more Absorption, Distribution and Excretion (Complete) data for DIPHENHYDRAMINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Diphenhydramine is rapidly and apparently almost completely metabolized. Following oral administration, the drug apparently undergoes substantial first-pass metabolism in the liver. Diphenhydramine appears to be metabolized principally to diphenylmethoxyacetic acid, which may further undergo conjugation. The drug also undergoes dealkylation to form the N-demethyl and N, N-didemethyl derivatives. Diphenhydramine and its metabolites are excreted principally in urine.

Diphenhydramine is widely used as an over-the-counter antihistamine. However, the specific human cytochrome P450 (P450) isozymes that mediate the metabolism of diphenhydramine in the range of clinically relevant concentrations (0.14-0.77 microM) remain unclear. Therefore, P450 isozymes involved in N-demethylation, a main metabolic pathway of diphenhydramine, were identified by a liquid chromatography-mass spectrometry method developed in our laboratory. Among 14 recombinant P450 isozymes, CYP2D6 showed the highest activity of diphenhydramine N-demethylation (0.69 pmol/min/pmol P450) at 0.5 uM. CYP2D6 catalyzed diphenhydramine N-demethylation as a high-affinity P450 isozyme, the K(m) value of which was 1.12 +/- 0.21 uM. In addition, CYP1A2, CYP2C9, and CYP2C19 were identified as low-affinity components. In human liver microsomes, involvement of CYP2D6, CYP1A2, CYP2C9, and CYP2C19 in diphenhydramine N-demethylation was confirmed by using P450 isozyme-specific inhibitors. In addition, contributions of these P450 isozymes estimated by the relative activity factor were in good agreement with the results of inhibition studies. Although an inhibitory effect of diphenhydramine on the metabolic activity of CYP2D6 has been reported previously, the results of the present study suggest that it is not only a potent inhibitor but also a high-affinity substrate of CYP2D6. Therefore, it is worth mentioning that the sedative effect of diphenhydramine might be caused by coadministration of CYP2D6 substrate(s)/inhibitor(s). In addition, large differences in the metabolic activities of CYP2D6 and those of CYP1A2, CYP2C9, and CYP2C19 could cause the individual differences in anti-allergic efficacy and the sedative effect of diphenhydramine.

Two strains of the filamentous fungus Cunninghamella elegans (ATCC 9245 and ATCC 36112) were grown in Sabouraud dextrose broth and screened for the ability to metabolize the ethanolamine-type antihistamine diphenhydramine. Based on the amount of parent drug recovered after 7 days incubation, both C. elegans strains metabolized approximately 74% of the diphenhydramine, 58% of this being identified as organic extractable metabolites. The organic extractable metabolites were isolated by reversed-phase high-performance liquid chromatography and identified by analyzing their mass and nuclear magnetic resonance spectra. Desorption chemical ionization mass spectrometry (DCIMS) with deuterated ammonia was used to differentiate possible isobaric diphenhydramine metabolites and to probe the mechanisms of ion formation under ammonia DCIMS conditions. C. elegans transformed diphenhydramine by demethylation, oxidation, and N-acetylation. The major metabolites observed were diphenhydramine-N-oxide (3%), N-desmethyldiphenhydramine (30%), N-acetyldidesmethyldiphenhydramine (13%), and N-acetyl-N-desmethyldiphenhydramine (12%). These compounds are known mammalian metabolites of diphenhydramine ... .

Diphenhydramine has known human metabolites that include N-Desmethyldiphenhydramine and Diphenhydramine N-glucuronide.

Hepatic and renal Route of Elimination: Little, if any, is excreted unchanged in the urine; most appears as the degradation products of metabolic transformation in the liver, which are almost completely excreted within 24 hours. Half Life: 1-4 hours

Associated Chemicals

Diphenhydramine hydrochloride; 147-24-0

Wikipedia

Drug Warnings

Like other antihistamines, diphenhydramine should be used with caution in infants and young children and should not be used in premature or full-term neonates Children younger than 6 years of age should receive diphenhydramine only under the direction of a physician. Safety and efficacy of diphenhydramine as a nighttime sleep aid in children younger than 12 years of age have not been established. In addition, children may be more prone than adults to paradoxically experience CNS stimulation rather than sedation when antihistamines are used as nighttime sleep aids. Because diphenhydramine may cause marked drowsiness that may be potentiated by other CNS depressants (e.g., sedatives, tranquilizers), the antihistamine should be used in children receiving one of these drugs only under the direction of a physician.

Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/

Local necrosis has occurred with subcutaneous or intradermal administration of parenteral diphenhydramine.

For more Drug Warnings (Complete) data for DIPHENHYDRAMINE (18 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics and pharmacodynamics of the H1-receptor antagonist diphenhydramine were studied in 21 fasting subjects divided into three age groups: elderly, (mean age 69.4 +/- 4.3 years), young adults, (mean age 31.5 +/- 10.4 years), and children, (mean age 8.9 +/- 1.7 years). All subjects ingested a single dose of diphenhydramine syrup 1.25 mg/kg. ... The mean serum elimination half-life values for diphenhydramine differed significantly in elderly adults, young adults, and children, with values of 13.5 +/- 4.2 hours, 9.2 +/- 2.5 hours, and 5.4 +/- 1.8 hours being found respectively in each age group. ...

The terminal elimination half-life of diphenhydramine has not been fully elucidated, but appears to range from 2.4-9.3 hours in healthy adults. The terminal elimination half-life reportedly is prolonged in adults with liver cirrhosis.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Interactions

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/

Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

For more Interactions (Complete) data for DIPHENHYDRAMINE (8 total), please visit the HSDB record page.